molecular formula C14H16O4S B12545431 Benzenesulfonic acid;2,6-dimethylphenol CAS No. 142841-89-2

Benzenesulfonic acid;2,6-dimethylphenol

Cat. No.: B12545431
CAS No.: 142841-89-2
M. Wt: 280.34 g/mol
InChI Key: TWEUHDCFEHJNQG-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;2,6-dimethylphenol is a compound that combines the properties of benzenesulfonic acid and 2,6-dimethylphenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid . This process involves the addition of a sulfonic acid group (-SO3H) to the benzene ring, resulting in the formation of benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

2,6-dimethylphenol can be synthesized through several methods. One common method involves the reaction of 4-tert-butyl-2,6-dimethylphenol with phenol in the presence of sulfuric acid and toluene sulfonic acid at temperatures ranging from 120 to 180°C . This reaction leads to the rearrangement of the tertiary butyl group, resulting in the formation of 2,6-dimethylphenol.

Industrial Production Methods: Industrial production of benzenesulfonic acid often involves continuous sulfonation processes using oleum or sulfur trioxide . These methods allow for large-scale production with high efficiency and yield. For 2,6-dimethylphenol, industrial production typically involves the use of fluidized bed reactors, which provide efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions . It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The sulfonic acid group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.

For 2,6-dimethylphenol, its mechanism of action is primarily related to its phenolic hydroxyl group, which can undergo oxidation and reduction reactions . The presence of methyl groups on the benzene ring also affects its reactivity, making it a valuable intermediate in polymer synthesis.

Comparison with Similar Compounds

Benzenesulfonic acid can be compared with other aromatic sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid . These compounds share similar acidic properties and reactivity but differ in their substituents and specific applications. For example, p-toluenesulfonic acid is commonly used as a catalyst in organic synthesis, while sulfanilic acid is used in the production of dyes.

2,6-dimethylphenol can be compared with other phenolic compounds, such as phenol and cresols . While phenol is a simple aromatic alcohol, cresols have additional methyl groups, affecting their reactivity and applications. 2,6-dimethylphenol is unique due to its specific substitution pattern, making it particularly useful in polymer synthesis.

Properties

CAS No.

142841-89-2

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

IUPAC Name

benzenesulfonic acid;2,6-dimethylphenol

InChI

InChI=1S/C8H10O.C6H6O3S/c1-6-4-3-5-7(2)8(6)9;7-10(8,9)6-4-2-1-3-5-6/h3-5,9H,1-2H3;1-5H,(H,7,8,9)

InChI Key

TWEUHDCFEHJNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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